Product packaging for Benzophenone-2,3,4,5,6-d5(Cat. No.:CAS No. 2694-78-2)

Benzophenone-2,3,4,5,6-d5

Cat. No.: B1340730
CAS No.: 2694-78-2
M. Wt: 187.25 g/mol
InChI Key: RWCCWEUUXYIKHB-DYVTXVBDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterated Compounds as Isotopic Probes

Deuterium-labeled compounds are invaluable tools in the field of chemistry for several reasons. thalesnano.com The replacement of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect, where the rate of a chemical reaction is altered. This effect can be exploited to study reaction mechanisms in great detail. symeres.comspectroscopyonline.comacs.org

Key applications of deuterated compounds include:

Mechanistic Elucidation: By strategically placing deuterium atoms, researchers can follow their path through a reaction, providing critical evidence for proposed mechanisms. thalesnano.comspectroscopyonline.com

Metabolic and Pharmacokinetic Studies: In drug development, deuterium labeling helps trace the metabolic fate of a drug candidate within a biological system. thalesnano.comacs.org It can reveal how a drug is absorbed, distributed, metabolized, and excreted, and can sometimes lead to improved pharmacokinetic profiles by slowing down metabolic processes at the labeled site. symeres.comnih.gov

Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry. thalesnano.comresolvemass.ca Since they behave almost identically to the non-labeled analyte during sample preparation and analysis but are distinguishable by their mass, they allow for highly accurate and precise quantification. thalesnano.comsigmaaldrich.com

Spectroscopic Analysis: In NMR spectroscopy, deuterium labeling can simplify complex spectra and provide valuable information about molecular structure and dynamics. thalesnano.comcymitquimica.com

Overview of Benzophenone-2,3,4,5,6-d5 as a Key Research Tool

This compound is a deuterated form of benzophenone (B1666685) where the five hydrogen atoms on one of the phenyl rings are replaced with deuterium. sigmaaldrich.comlgcstandards.com This specific labeling makes it an essential tool in various research applications, primarily as an internal standard for the quantification of benzophenone and its analogues in diverse matrices.

Benzophenone and its derivatives are compounds of interest due to their use as UV filters and their potential presence as environmental contaminants. cymitquimica.comnih.gov Accurate measurement of these compounds is crucial for environmental monitoring and human exposure studies. The use of Benzophenone-d5 as an internal standard significantly improves the reliability of these analytical methods. semanticscholar.org For instance, in studies monitoring endocrine-disrupting chemicals in human urine or identifying benzophenone analogues in food products like rice cereal, isotopically labeled standards like Benzophenone-d5 are indispensable for correcting analytical errors and ensuring accurate quantification. nih.govsemanticscholar.org

The physical and chemical properties of this compound are well-characterized, ensuring its suitability for these demanding analytical tasks. Its distinct mass shift of +5 atomic mass units compared to the unlabeled compound allows for clear differentiation in mass spectrometric analyses. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₃H₅D₅O cymitquimica.comlgcstandards.com
Molecular Weight 187.25 g/mol sigmaaldrich.com
CAS Number 2694-78-2 sigmaaldrich.comepa.gov
Melting Point 47-51 °C sigmaaldrich.comchemicalbook.com
Boiling Point 305 °C sigmaaldrich.comchemicalbook.com
Flash Point 138 °C sigmaaldrich.com
Isotopic Purity 98 atom % D sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O B1340730 Benzophenone-2,3,4,5,6-d5 CAS No. 2694-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCCWEUUXYIKHB-DYVTXVBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480588
Record name Benzophenone-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2694-78-2
Record name Benzophenone-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2694-78-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Deuterium Incorporation

Strategies for Selective Deuteration of Benzophenone (B1666685) Scaffolds

The selective deuteration of benzophenone scaffolds can be achieved through several strategic approaches, primarily involving hydrogen isotope exchange (HIE) reactions. These methods often rely on transition-metal catalysis to activate specific C-H bonds, allowing for the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H).

One prominent strategy involves the use of transition-metal catalysts, such as iridium, ruthenium, and palladium, which can direct the deuteration to specific positions on the aromatic rings. For instance, the ketone moiety in benzophenone can act as a directing group, facilitating ortho-selective deuteration. nih.gov Iridium catalysts, in particular, have been effectively used for HIE reactions on aromatic ketones using deuterium gas (D₂) as the deuterium source. nih.gov

Another approach is the use of a transient directing group. This strategy involves the in-situ formation of a directing group from the substrate and a catalyst, which then guides the metal catalyst to a specific C-H bond for deuteration. This method has been successfully applied to the ruthenium-catalyzed deuteration of aromatic ketones. nih.gov Furthermore, light-driven methodologies using dual cobalt-copper catalytic systems in deuterated water (D₂O) have been explored for the reduction and deuteration of aryl ketones.

The choice of strategy often depends on the desired deuteration pattern, the functional group tolerance of the substrate, and the availability of the deuterium source.

StrategyCatalyst/ReagentDeuterium SourceSelectivity
Directed H/D ExchangeIridium ComplexesD₂Ortho to Carbonyl
Transient Directing GroupRuthenium CatalystsD₂OOrtho to Carbonyl
PhotocatalysisCobalt/Copper ComplexesD₂OVaries

Precursors and Reaction Pathways for Benzophenone-2,3,4,5,6-d5 Synthesis

The synthesis of specifically labeled compounds like this compound requires a synthetic route that introduces deuterium from a well-defined precursor. The most direct and common pathway involves building the molecule from a deuterated starting material that contains the desired isotopic pattern.

Derivatization from Benzene-d6 (B120219) as a Deuterium Source

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene-d6. researchgate.netnih.govresearchgate.net This classic electrophilic aromatic substitution reaction provides a direct route to attach an acyl group to the deuterated aromatic ring.

In this reaction, benzene-d6 (C₆D₆) serves as the deuterium source and the aromatic substrate. Benzoyl chloride (C₆H₅COCl) is used as the acylating agent. The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice. nih.govresearchgate.net

The mechanism involves the formation of a highly electrophilic acylium ion (C₆H₅CO⁺) through the interaction of benzoyl chloride with aluminum chloride. researchgate.net This acylium ion then attacks the electron-rich pi system of the benzene-d6 ring. The subsequent loss of a deuteron (B1233211) (D⁺) from the intermediate sigma complex restores the aromaticity of the ring and yields the final product, this compound. The regenerated catalyst can then continue the catalytic cycle. A stoichiometric amount of the Lewis acid is generally required because the product ketone complexes with it. nih.gov

Reaction Scheme:

C₆D₆ + C₆H₅COCl --(AlCl₃)--> (C₆D₅)(C₆H₅)CO + DCl

This method is highly effective for producing this compound with a high degree of isotopic enrichment, directly corresponding to the isotopic purity of the starting benzene-d6.

Advancements in Deuterium Labeling Techniques for Aromatic Systems

The field of deuterium labeling is continually evolving, with new methodologies offering greater efficiency, selectivity, and functional group tolerance. acs.org Recent advancements have largely focused on the development of novel catalytic systems for C-H activation.

Transition-metal-catalyzed hydrogen isotope exchange (HIE) remains a major focus of research. researchgate.net Catalysts based on iridium, rhodium, ruthenium, and palladium are widely used for directing deuteration to specific positions on an aromatic ring. nih.govresearchgate.net For instance, cationic rhodium(III) catalysts have been shown to effectively catalyze the ortho-deuteration of aromatic carboxylic acids in D₂O. acs.org

The use of less expensive and more abundant first-row transition metals, such as manganese and iron, is a growing trend. rsc.org Manganese-catalyzed C-H activation, for example, has been utilized for the selective ortho-deuteration of benzaldehydes using D₂O as the deuterium source in the presence of a transient directing group. rsc.org Silver-catalyzed C-H bond deuteration has also emerged as a method for labeling five-membered aromatic heterocycles. nih.gov

Modern palladium-catalyzed protocols have been developed for the late-stage, non-directed deuteration of arenes, which is particularly useful for complex molecules like pharmaceuticals. acs.orgnih.gov These methods often employ specialized ligands to achieve high activity and can use convenient deuterium sources like D₂O. acs.org

Heterogeneous catalysis, using catalysts such as platinum on carbon (Pt/C), offers advantages in terms of catalyst separation and recycling. researchgate.net Pt/C has been shown to be effective for the deuteration of aromatic rings using D₂O under a hydrogen atmosphere. researchgate.net

These advanced techniques provide a broad toolkit for chemists to introduce deuterium into a wide array of aromatic systems with high precision, complementing the classical synthetic approaches.

AdvancementCatalyst MetalDeuterium SourceKey Feature
Late-Stage C-H DeuterationPalladiumD₂OHigh functional group tolerance
Base-Metal CatalysisManganeseD₂OUse of abundant metals
Directed Heterocycle LabelingSilverCH₃ODSelectivity without directing groups
Heterogeneous CatalysisPlatinum (on Carbon)D₂OCatalyst recyclability

Applications in Advanced Analytical Chemistry

Mass Spectrometry (MS) for Quantitative and Qualitative Analysis

In the field of mass spectrometry, Benzophenone-2,3,4,5,6-d5 is extensively used to enhance the reliability and accuracy of both quantitative and qualitative analyses. Its applications are particularly prominent in methodologies coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC).

This compound is frequently employed as an isotope-labeled internal standard (ILIS) in the analysis of benzophenone (B1666685) and its derivatives. jfda-online.commdpi.comnih.gov An ILIS is a compound that is chemically identical to the analyte being measured (the target compound), but has been labeled with a stable isotope, resulting in a different mass. lumiprobe.com Because the ILIS and the analyte have nearly identical chemical and physical properties (e.g., polarity, volatility, and ionization efficiency), they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. researchgate.net This co-elution and similar behavior allow the ILIS to effectively account for variations that can occur during the analytical process. researchgate.net

The primary function of an ILIS like this compound is to improve the accuracy and precision of quantification. mdpi.comchemicalbook.comnih.gov In quantitative analysis, the concentration of a target analyte is determined by comparing its instrument response (peak area or height) to that of a standard of known concentration. However, sample loss during extraction, cleanup, or injection can lead to an underestimation of the analyte's true concentration.

By adding a known amount of this compound to the sample at the beginning of the workflow, any subsequent losses will affect both the analyte and the standard to the same degree. The final measurement is based on the ratio of the analyte's signal to the ILIS's signal. This ratio remains constant even if a portion of the sample is lost, thereby correcting for procedural errors and significantly enhancing the precision and accuracy of the results. mdpi.comchemicalbook.comnih.gov For instance, methods validated for analyzing benzophenone derivatives in food and biological samples have demonstrated high recovery rates (typically 98-104%) and low variability (under 5%) when using a deuterated internal standard. nih.gov

When analyzing samples with complex compositions, such as food, environmental water, or biological fluids, other molecules present in the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source. nih.gov This phenomenon, known as the "matrix effect," can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.gov

Because an ILIS like this compound co-elutes with the target analyte and has the same ionization characteristics, it experiences the same matrix effects. mdpi.comchemicalbook.comresearchgate.net Therefore, any suppression or enhancement of the analyte's signal is mirrored by a proportional change in the ILIS's signal. By using the ratio of the two signals for quantification, the matrix effect is effectively canceled out, ensuring a more reliable measurement of the analyte's concentration in complex matrices. nih.gov This is crucial in studies analyzing trace levels of benzophenones in challenging samples like cereal-based foods or umbilical cord blood. mdpi.comnih.gov

This compound has been successfully used as an internal standard in numerous validated methods for the detection and quantification of benzophenone and other related UV filters in a variety of sample types. These applications leverage its ability to correct for matrix effects and procedural variability, enabling sensitive and reliable analysis.

Food Products: Researchers have developed methods using solid-liquid extraction and ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) to analyze benzophenone and its derivatives in packaged cereal-based foods like pastries, rice, and noodles. mdpi.comnih.gov In these studies, Benzophenone-d5 serves as the specific ILIS for native benzophenone, allowing for accurate quantification of its migration from packaging materials into the food. mdpi.comnih.gov Similar methods have been established for breakfast cereals using GC-MS. nih.gov

Environmental Samples: The determination of benzophenone-type UV filters in environmental water samples is critical for monitoring pollution. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to detect these compounds at ultra-trace levels (ng/L) in surface water and wastewater, utilizing deuterated internal standards to ensure accuracy.

Biological Fluids: Sensitive analytical methods are required to assess human exposure to benzophenone derivatives. Benzophenone-d5 and other deuterated analogs have been used in LC-MS/MS methods to quantify UV filters and their metabolites in human urine and umbilical cord blood. nih.govnih.gov These studies provide valuable data on the absorption and perinatal transfer of these compounds. nih.gov

Table 1: Examples of this compound Application as an ILIS
Target Analyte(s)Sample MatrixAnalytical TechniqueReference
Benzophenone (BP)Packaged Cereal-Based Foods (Pastries, Rice, Noodles)UHPLC-MS/MS mdpi.comnih.gov
Benzophenone-1 (BP-1), Benzophenone-3 (BP-3)Human UrineGC-MS/MS nih.gov
Benzophenone DerivativesUmbilical Cord BloodHPLC-MS/MS nih.gov
Benzophenone (BP), 4-Methylbenzophenone (4-MBP)Breakfast CerealsGC-MS(n) nih.gov

In mass spectrometry, molecules are ionized and then fragmented into smaller, charged pieces. The pattern of these fragments serves as a "fingerprint" that can be used to identify the molecule and elucidate its structure. libretexts.org When a deuterated analog like this compound is analyzed, its fragmentation pattern is compared to that of its non-labeled counterpart.

The key advantage of using a deuterated analog is the mass shift. Any fragment that retains the deuterium-labeled phenyl ring will have a mass-to-charge ratio (m/z) that is 5 units higher than the corresponding fragment from unlabeled benzophenone. sigmaaldrich.com For example, the molecular ion of benzophenone (C₁₃H₁₀O) has an m/z of 182, while the molecular ion for this compound (C₁₃H₅D₅O) is 187. lgcstandards.com A common fragmentation pathway for benzophenone involves the loss of one of the phenyl rings, resulting in a fragment ion [C₆H₅CO]⁺ with an m/z of 105. researchgate.net In the fragmentation of this compound, two possibilities exist for this initial fragmentation:

Loss of the unlabeled phenyl ring ([C₆H₅]•) results in a fragment ion [C₆D₅CO]⁺ with an m/z of 110 (a +5 shift).

Loss of the labeled phenyl ring ([C₆D₅]•) results in a fragment ion [C₆H₅CO]⁺ with an m/z of 105 (no shift).

By observing which fragments exhibit this +5 mass shift, analysts can definitively determine which parts of the original molecule they contain. This information is invaluable for confirming fragmentation pathways and for the structural elucidation of unknown metabolites or degradation products of benzophenone, as the location of the deuterium (B1214612) atoms provides a clear marker for tracing the fate of specific parts of the molecule. scispace.com

Table 2: Comparison of Major Mass Fragments for Benzophenone and Benzophenone-d5
Fragment IonStructurem/z (Benzophenone)m/z (Benzophenone-d5)Mass Shift
Molecular Ion[C₁₃H₁₀O]⁺ / [C₁₃H₅D₅O]⁺182187+5
Acylium Ion 1[C₆H₅CO]⁺1051050
Acylium Ion 2[C₆D₅CO]⁺-110+5
Phenyl Ion 1[C₆H₅]⁺77770
Phenyl Ion 2[C₆D₅]⁺-82+5

Utilization as an Isotope-Labeled Internal Standard (ILIS) in GC-MS and LC-MS/MS Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

While its primary application is in mass spectrometry, this compound is also a useful compound in Nuclear Magnetic Resonance (NMR) spectroscopy. pubcompare.ai NMR spectroscopy is a powerful technique for determining the detailed structure of molecules by observing the behavior of atomic nuclei in a magnetic field.

In ¹H NMR (proton NMR), the spectrum of unlabeled benzophenone shows complex signals corresponding to the ten hydrogen atoms on its two phenyl rings. chemicalbook.com The deuteration of one of these rings in this compound dramatically simplifies the ¹H NMR spectrum. Since deuterium nuclei resonate at a very different frequency from protons, they are "silent" in a standard ¹H NMR experiment. Consequently, the spectrum of this compound only shows the signals for the five protons on the remaining unlabeled phenyl ring.

This simplification is advantageous in several research contexts. For instance, it allows for the unambiguous study of electronic and structural effects on the non-deuterated ring without spectral overlap and complex coupling patterns from the other ring. It can also be used in studies of intermolecular interactions, such as binding or catalysis, where monitoring the chemical shift changes of specific protons on the unlabeled ring is of interest. Furthermore, in ¹³C NMR studies, the carbon atoms bonded to deuterium exhibit different splitting patterns and relaxation times compared to those bonded to hydrogen, which can provide additional structural information. researchgate.net

Exploiting Deuterium for Signal Simplification and Enhanced Spectroscopic Resolution

One of the most significant applications of this compound in analytical chemistry is in ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The substitution of protons (¹H) with deuterons (²H or D) on one of the phenyl rings dramatically simplifies the resulting ¹H NMR spectrum.

In a standard ¹H NMR spectrum of unlabeled benzophenone, the aromatic region displays a complex pattern of overlapping signals from the ten protons on its two phenyl rings. This complexity can make it challenging to accurately assign specific signals to individual protons and to measure their coupling constants, which are crucial for detailed structural analysis.

By using this compound, the signals corresponding to the five protons on one ring are completely removed from the ¹H NMR spectrum. This is because deuterium resonates at a very different frequency from protons and is therefore not detected in a standard ¹H NMR experiment. The result is a much simpler spectrum that only shows the signals of the five protons on the remaining non-deuterated phenyl ring.

This signal simplification directly leads to enhanced spectroscopic resolution. With fewer peaks in the spectrum, the likelihood of signal overlap is significantly reduced. The remaining signals are more clearly defined, allowing for more precise determination of their chemical shifts and coupling patterns. This clarity is essential for unambiguous structural assignments and for studying subtle electronic effects within the molecule.

Table 1: Comparison of Expected ¹H NMR Aromatic Signals

Compound Phenyl Ring Number of Protons Expected ¹H NMR Signals Spectral Complexity
Benzophenone Phenyl A 5 Complex Multiplets High
Phenyl B 5 Complex Multiplets
This compound Phenyl A (non-deuterated) 5 Simplified Multiplets Low
Phenyl B (deuterated) 0 No signals

Applications in Elucidating Molecular Structures and Dynamic Processes

The spectral simplification afforded by this compound is a powerful tool for the detailed elucidation of molecular structures and the investigation of dynamic chemical processes.

Elucidating Molecular Structures: In structural chemistry, the precise assignment of NMR signals is fundamental. For complex molecules containing a benzophenone moiety, selective deuteration as seen in this compound allows chemists to isolate and analyze the signals from specific parts of the molecule. With a less crowded spectrum, techniques like 2D NMR (e.g., COSY, HSQC), which correlate different nuclei, become more powerful and easier to interpret. This enables the unambiguous confirmation of the connectivity of atoms and the three-dimensional conformation of the non-deuterated portion of the molecule. For instance, when studying derivatives of benzophenone, deuteration helps in confirming the substitution pattern on the non-deuterated ring by making the coupling patterns of the remaining protons easier to resolve.

Studying Dynamic Processes: Isotopic labeling is a cornerstone for studying reaction mechanisms and other dynamic processes. Benzophenone itself is a widely used photosensitizer in photochemistry, known to initiate reactions through hydrogen abstraction. oup.combgsu.edu By using deuterated benzophenone, researchers can track the roles of specific parts of the molecule during a reaction.

A key example is in the study of photochemical grafting, where a benzophenone-containing monolayer is used to attach polymers like polystyrene to a surface upon UV exposure. In such studies, deuterated polystyrene (PS-d8) has been used to react with the benzophenone derivative. oup.com Spectroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy can then be used to monitor the reaction. The deuterium label on the polystyrene allows its vibrational signals to be distinguished from those of the benzophenone moiety, providing clear evidence of the hydrogen abstraction reaction and the subsequent grafting process. oup.com This approach allows for a detailed investigation of the reaction kinetics and the orientation of the molecules involved. oup.com

Similarly, this compound can be used to study intermolecular interactions, such as hydrogen bonding or π-stacking. By simplifying the ¹H NMR spectrum, it becomes easier to observe changes in the chemical shifts of the protons on the non-deuterated ring as they interact with other molecules, providing insight into the nature and geometry of these dynamic interactions.

Table 2: Research Applications of Deuterated Benzophenone

Research Area Application of this compound Analytical Technique(s) Finding
Structural Elucidation Simplify complex spectra of benzophenone derivatives. ¹H NMR, 2D NMR Enables unambiguous assignment of proton signals and confirmation of molecular structure.
Photochemistry Serve as a reactant with a deuterated partner (e.g., PS-d8) to study reaction mechanisms. FT-IR, VSFG Spectroscopy Allows tracking of specific molecular groups to elucidate reaction pathways, such as hydrogen abstraction. oup.com
Intermolecular Interactions Isolate signals of one phenyl ring to observe interaction-induced chemical shift changes. ¹H NMR Provides clearer data on the specific sites and nature of non-covalent interactions.

Mechanistic Investigations Through Kinetic Isotope Effects Kies

Theoretical Frameworks of Kinetic Isotope Effects

The theoretical underpinnings of KIEs are rooted in the principles of physical organic chemistry and quantum mechanics, which explain how isotopic substitution influences molecular vibrations and, consequently, activation energies.

The deuterium (B1214612) kinetic isotope effect is the ratio of the rate constant for the reaction of the hydrogen-containing reactant (kH) to the rate constant for the reaction of the deuterium-containing reactant (kD). wikipedia.org These effects are categorized as either primary or secondary.

A primary deuterium KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu Because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, more energy is required to break it. libretexts.org This results in a slower reaction rate for the deuterated compound and a kH/kD ratio that is typically greater than 1, often in the range of 2 to 8. princeton.edu The observation of a significant primary KIE provides strong evidence that C-H bond cleavage is part of the rate-limiting step. nih.gov

A secondary deuterium KIE occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally much smaller than primary KIEs, with kH/kD values close to 1. wikipedia.org They arise from changes in the vibrational environment of the isotope between the ground state and the transition state. Secondary KIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and are often associated with a change in the hybridization of the carbon atom to which the deuterium is attached. wikipedia.orgprinceton.edu For example, a change from sp3 hybridization in the reactant to sp2 in the transition state typically results in a normal secondary KIE (kH/kD ≈ 1.1–1.2), while a change from sp2 to sp3 can lead to an inverse effect (kH/kD ≈ 0.8–0.9). wikipedia.org

Isotope Effect TypeDescriptionTypical kH/kD ValueMechanistic Implication
Primary KIE C-H/C-D bond is broken in the rate-determining step.> 2C-H bond cleavage is rate-limiting.
α-Secondary KIE Isotope is on the carbon undergoing rehybridization (not broken).0.8 - 1.2Probes changes in the transition state structure at the reaction center.
β-Secondary KIE Isotope is on a carbon adjacent to the reaction center.1.1 - 1.3Often related to hyperconjugation effects stabilizing a developing charge.

This table presents representative values for deuterium KIEs to illustrate the different types of effects. wikipedia.orgprinceton.edu

The origin of the KIE lies in the mass-dependent nature of molecular vibrational frequencies. princeton.edu According to the harmonic oscillator model, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Replacing a hydrogen atom with a heavier deuterium atom increases the reduced mass of the C-H/D bond, which in turn lowers its vibrational frequency. libretexts.orgslideshare.net

The most significant consequence of this is the difference in zero-point energy (ZPE), the minimum vibrational energy a bond possesses. A C-D bond has a lower ZPE than a C-H bond. libretexts.org For a reaction to occur, the reactants must overcome an activation energy barrier to reach the transition state. In a reaction involving the cleavage of this bond (a primary KIE), the vibrational mode corresponding to the bond stretch is lost in the transition state. princeton.edu Since the C-H bond starts at a higher initial energy state (higher ZPE) than the C-D bond, less energy is required for it to reach the transition state. This difference in activation energy (Ea(D) > Ea(H)) causes the hydrogen-containing compound to react faster. nih.gov The magnitude of the KIE is sensitive to the structure of the transition state; it is generally maximized when the hydrogen is symmetrically bonded between the donor and acceptor atoms in a linear transition state. princeton.edu

Computational chemistry provides a powerful framework for predicting and interpreting kinetic isotope effects. Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, allowing for the calculation of the geometries and vibrational frequencies of both the ground state reactants and the transition state. acs.orgresearchgate.net

By calculating the vibrational modes for both the normal (e.g., Benzophenone) and the isotopically labeled (e.g., Benzophenone-2,3,4,5,6-d5) species, their respective zero-point energies can be determined. The difference in the ZPE between the ground state and the transition state for each isotopologue allows for the theoretical prediction of the KIE. acs.org These computational predictions are invaluable for several reasons: they can help validate an experimentally observed KIE, distinguish between proposed mechanisms by comparing predicted KIEs for different pathways, and provide detailed insight into the geometry and vibrational nature of the transition state that is not directly accessible through experiment. nih.gov

Experimental Methodologies for KIE Determination

The experimental measurement of KIEs requires precise methods to compare the reaction rates of deuterated and non-deuterated substrates. Competition experiments are frequently used as they offer higher precision than comparing rates from two separate reactions. nih.gov

There are three primary experimental designs for determining KIEs using a deuterated substrate like this compound. epfl.ch

Parallel Reactions: In this approach, two separate experiments are conducted under identical conditions. One reaction uses the non-deuterated substrate, and the other uses the deuterated substrate. epfl.ch The reaction rates are monitored independently over time to determine the individual rate constants, kH and kD. While straightforward, this method's accuracy can be compromised by slight variations in experimental conditions (e.g., temperature, concentration) between the two runs. epfl.ch

Intermolecular Competition: This method is generally more precise because a mixture of the deuterated and non-deuterated substrates (e.g., a 1:1 mixture of Benzophenone (B1666685) and this compound) is placed in a single reaction vessel. epfl.ch The substrates compete for the reagent under the exact same conditions. The KIE is determined by measuring the relative ratio of the products formed or the ratio of the unreacted starting materials at a given time point. nih.govepfl.ch This eliminates the errors associated with running parallel reactions. nih.gov

Intramolecular Competition: This experiment involves a single substrate that contains both hydrogen and deuterium at chemically equivalent positions. The KIE is determined by the relative amounts of products formed from the reaction at the C-H versus the C-D sites within the same molecule. epfl.ch While this is a highly accurate method, it is not applicable for comparing Benzophenone with this compound, but rather for a molecule that might contain, for example, a -CHD- group.

Accurately determining the KIE from competition experiments relies on precise analytical techniques to quantify the isotopic composition of either the products or the remaining reactants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to determine the relative amounts of protonated and deuterated species in a mixture. researchgate.net By integrating the relevant signals, the ratio of the isotopologues can be calculated, which is then used to find the KIE. This method is particularly useful for measuring KIEs at natural abundance or with isotopically enriched substrates. researchgate.net

Mass Spectrometry (MS): MS is a highly sensitive technique for determining KIEs. It separates ions based on their mass-to-charge ratio. In a competition experiment, the relative intensities of the molecular ion peaks corresponding to the deuterated and non-deuterated products (or reactants) can be measured accurately. nih.gov This ratio directly informs the calculation of the KIE. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed to separate the components of the reaction mixture before mass analysis.

Elucidation of Reaction Mechanisms and Transition State Structures

The use of isotopically labeled compounds like this compound is central to modern physical organic chemistry for unraveling the intricate steps of a chemical transformation. By comparing the reaction rates of the deuterated and non-deuterated benzophenone, researchers can gain profound insights into the energetic landscape of a reaction.

Probing Rate-Determining Steps and Reaction Pathways

In reactions involving benzophenone, such as photoreduction via hydrogen abstraction, the key step often involves the carbonyl group. While deuterating the phenyl rings of benzophenone would result in a secondary KIE, the principles are well-illustrated by studies using other isotopic labels. For example, studies on the reduction of benzophenone using carbon-14 (B1195169) labeling at the carbonyl carbon (¹⁴C=O) have been instrumental. The observation of a significant KIE in these reactions confirms that changes to the bonding at the carbonyl carbon are integral to the slowest step of the reaction. Conversely, if no KIE is observed, it suggests that the isotopic substitution has occurred at a position not involved in the RDS, or the reaction proceeds through a mechanism where the bonding at that position is not significantly altered in the transition state.

Distinction between Mechanistic Pathways (e.g., Polar vs. Electron Transfer)

Isotopic labeling is particularly powerful for distinguishing between competing mechanistic pathways, such as polar (nucleophilic attack) versus single electron transfer (SET) mechanisms. These two pathways often lead to the same products but proceed through fundamentally different transition states.

A landmark study on the reduction of benzophenone with various metal hydrides utilized the carbonyl carbon kinetic isotope effect (¹²k/¹⁴k) to differentiate these mechanisms. The researchers found that reactions proceeding through a polar mechanism, involving a nucleophilic attack on the carbonyl carbon, exhibited a significant KIE. This is because the hybridization and bonding at the carbon atom change considerably in the transition state.

In stark contrast, the reduction with diisobutylaluminium hydride (DIBAL) showed a KIE of 1.000, indicating no isotope effect. This absence of a KIE strongly supports a rate-determining step that does not involve nucleophilic attack at the carbonyl carbon. Instead, it is consistent with a single electron transfer from the reducing agent to the benzophenone molecule as the slow step. In an SET mechanism, the bonding at the carbonyl carbon is not significantly altered during the initial electron transfer, hence the lack of an isotope effect.

The data below summarizes the findings that allow for this mechanistic distinction.

Reducing Agent Solvent KIE (¹²k/¹⁴k) Inferred Mechanism
BH₃ THF 1.035 ± 0.002 Polar
AlH₃ Et₂O 1.021 ± 0.004 Polar
9-BBN THF 1.027 ± 0.004 Polar
LiAlH₄ THF 1.017 ± 0.007 Polar
DIBAL Hexane 1.000 ± 0.003 Electron Transfer

Table 1: Carbonyl carbon kinetic isotope effects (KIEs) for the reduction of benzophenone with various metal hydrides at 25°C. Data sourced from Yamataka & Hanafusa (1988).

Insights into Bond Formation and Cleavage Dynamics at the Molecular Level

The magnitude of the KIE provides detailed information about the geometry and nature of the transition state at the molecular level. For reactions involving bond cleavage, a larger primary KIE generally implies that the bond is significantly broken in the transition state. This is because the vibrational energy differences between the isotopic bonds are largely lost when the bond is cleaved.

In the context of benzophenone reactions, studying bond dynamics is essential. For instance, in photoreduction reactions where benzophenone abstracts a hydrogen atom, a primary KIE is observed when the hydrogen donor is deuterated. The magnitude of this KIE can reveal whether the transition state is "early" (reactant-like) or "late" (product-like), providing insight into the C-H bond cleavage dynamics.

While deuteration on the phenyl rings of this compound would induce a secondary KIE, this still offers valuable information. A secondary KIE reflects changes in the vibrational environment of the C-D bonds between the ground state and the transition state. This can be caused by changes in steric hindrance or electronic hybridization at the nearby reactive center (the carbonyl group). For example, if the transition state involves a change from sp² to sp³ hybridization at the carbonyl carbon, the geometry around the phenyl rings would be altered, which could be detected by a small but measurable secondary KIE. Such subtle effects help to build a more complete and dynamic picture of bond formation and cleavage during the reaction.

Tracer Applications in Environmental and Biochemical Pathway Studies

Environmental Degradation Pathway Elucidation

The widespread use of benzophenone (B1666685) and its derivatives in products ranging from sunscreens to industrial coatings has led to their detection in various environmental compartments. nih.gov Understanding how these compounds transform in the environment is crucial for assessing their ecological impact.

The environmental degradation of benzophenone derivatives can occur through processes like photolysis (breakdown by light) and microbial degradation. nih.govnih.gov Laboratory studies have shown that under UV irradiation, benzophenone compounds can undergo photodegradation following pseudo-first-order kinetics. nih.gov For instance, while some UV filters are relatively resistant to UV light, other benzophenone derivatives can be more photolabile. nih.gov

The use of Benzophenone-2,3,4,5,6-d5 as a tracer is instrumental in identifying the resulting transformation products. By introducing a known quantity of the deuterated compound into a simulated environmental system (e.g., water samples exposed to sunlight), researchers can track the formation of degradation products over time using sensitive analytical techniques like mass spectrometry. The distinct mass of the deuterated products allows for their unambiguous identification amidst a complex matrix of other compounds.

Studies on the photodegradation of benzophenones have identified a variety of transformation products. The presence of natural substances in water, such as those found in lake and seawater, can significantly influence the rate and pathway of this degradation. nih.gov For example, photosensitizers present in natural waters can accelerate the photodecomposition of these compounds. nih.gov

ParameterObservation in Environmental Systems
Degradation Process Photodegradation follows pseudo-first-order kinetics. nih.gov
Influencing Factors Presence of photosensitizers in natural waters (e.g., lakes) can accelerate decomposition. Seawater can have varied effects depending on the specific compound. nih.gov
Transformation Ketoprofen, a benzophenone derivative, has been shown to form 3-ethylbenzophenone (B196072) and 3-acetylbenzophenone (B1664593) under environmental conditions. nih.gov

Isotopic tracers like this compound are powerful tools for studying the environmental fate and persistence of xenobiotics (foreign chemicals). The stability of the carbon-deuterium bond allows for long-term studies to determine how long a compound and its derivatives remain in the environment.

Non-Clinical Metabolic Pathway Analysis

Understanding how xenobiotics are metabolized by living organisms is a cornerstone of toxicology and drug development. Deuterium-labeled compounds provide a precise means to investigate these biotransformation processes in non-clinical settings.

The metabolism of benzophenone derivatives has been investigated in various model systems. In vitro studies using rat and human liver microsomes have been particularly informative. nih.gov These studies have identified several metabolites of benzophenone-3, indicating that the compound undergoes hydroxylation and demethylation reactions. nih.gov The primary enzymes responsible for these transformations belong to the cytochrome P450 family. nih.govnih.gov

The use of this compound in such studies would allow for a more detailed elucidation of these pathways. By incubating the deuterated compound with liver microsomes, researchers can readily identify the resulting metabolites by their unique mass signatures. This approach helps to confirm metabolic pathways and can reveal novel or unexpected biotransformation products.

Animal models, such as rats, have also been used to study the metabolism of benzophenones. These studies provide a more complete picture of absorption, distribution, metabolism, and excretion (ADME) of the compound in a whole organism. nih.gov

Identified Metabolites of Benzophenone-3 in Rat and Human Liver Microsomes nih.gov

Metabolite
2,4,5-trihydroxybenzophenone (2,4,5-triOH BP)
3-hydroxylated BP-3 (3-OH BP-3)
5-hydroxylated BP-3 (5-OH BP-3)
2,4-dihydroxybenzophenone (2,4-diOH BP)
2,3,4-trihydroxybenzophenone (2,3,4-triOH BP)

Deuterium (B1214612) labeling is a powerful methodological tool in the study of xenobiotic metabolism. The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and as a result, reactions that involve the breaking of this bond can proceed at a slower rate.

This effect can be exploited to understand reaction mechanisms. If a metabolic reaction is slowed by the presence of deuterium at a specific position on the molecule, it provides strong evidence that the C-H bond at that position is broken during the rate-determining step of the reaction.

Furthermore, deuterated compounds like this compound are frequently used as internal standards in quantitative analytical methods. Their chemical similarity to the non-labeled analyte ensures that they behave similarly during sample preparation and analysis, while their different mass allows for accurate quantification.

Emerging Research Frontiers and Methodological Innovations

Developments in Isotope-Labeling Technologies for Complex Organic Molecules

Isotope labeling, particularly deuteration, has evolved into a cornerstone of chemical and pharmaceutical research. beilstein-journals.org The primary utility of incorporating stable heavy isotopes like deuterium (B1214612) into drug molecules or analytical standards is to create tracers for quantification and to intentionally alter metabolic profiles through the kinetic isotope effect. medchemexpress.combeilstein-journals.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for reactions involving C-D bond cleavage. Consequently, deuterated compounds often exhibit slower rates of metabolism, a property that is being increasingly exploited in drug discovery to enhance pharmacokinetic profiles. beilstein-journals.org

The synthesis of specifically labeled complex molecules like Benzophenone-2,3,4,5,6-d5 requires precise and robust methodologies. While various synthetic routes exist for benzophenone (B1666685) derivatives, creating selectively deuterated analogs involves specialized techniques. nih.govnih.govmdpi.com Modern methods focus on achieving high levels of isotopic purity and regioselectivity. For instance, copper-catalyzed hydrodeuteration of aryl alkynes has emerged as a highly efficient method for accessing small molecules deuterated at specific positions with high isotopic purity. acs.org Other approaches include the reduction of nitriles in the presence of a deuterium source or the use of deuterated reagents in multicomponent reactions. beilstein-journals.org These advancements are critical for producing high-purity labeled standards like this compound, which are essential for advanced analytical applications. pubcompare.ai

Integration of Deuterated Probes with Advanced Spectroscopic and Chromatographic Techniques

This compound is seamlessly integrated with a suite of advanced analytical systems, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic techniques. pubcompare.ai Its most prominent application is as an internal standard in quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov

In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest but is mass-distinguishable. Deuterated standards like this compound are perfect for this role. They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts (analyte), meaning they behave similarly during sample extraction, cleanup, and chromatographic separation. mdpi.com However, their increased mass allows them to be distinguished by the mass spectrometer. This approach, known as stable isotope dilution analysis, corrects for analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's signal, leading to highly accurate and precise quantification. mdpi.com

For example, a validated ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method for detecting benzophenone and its derivatives in food samples utilizes Benzophenone-d5 as a stable isotope-labeled internal standard (SIL-IS). mdpi.com The method employs multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure specificity and sensitivity. mdpi.com

Table 1: Example of Tandem Mass Spectrometry Parameters for Benzophenone Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Benzophenone 183.1 105.1 15
Benzophenone-d5 (IS) 188.1 110.1 15

This table is illustrative of typical parameters used in LC-MS/MS methods. Actual values may vary based on the specific instrument and method. mdpi.com

Computational Chemistry for Predictive Modeling of Isotope Effects and Molecular Reactivity

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules, predicting their reactivity, and modeling the effects of isotopic substitution. Density Functional Theory (DFT) is a particularly valuable method for studying molecules like benzophenone and its derivatives. chemrevlett.com These theoretical calculations can determine a wide range of chemical descriptors and properties.

When applied to this compound, computational models can predict the consequences of deuteration. The substitution of hydrogen with deuterium alters the vibrational frequencies of the molecule due to the increased mass. This change in zero-point energy is the fundamental origin of the kinetic isotope effect. DFT calculations can model these vibrational modes and thus predict the magnitude of the isotope effect for specific reactions.

Furthermore, computational methods can elucidate the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chemrevlett.com The energies and distributions of these frontier orbitals are key to understanding a molecule's reactivity and its spectroscopic properties, such as its UV-Vis absorption spectrum. chemrevlett.com By comparing the calculated properties of Benzophenone with those of this compound, researchers can gain a detailed, atomistic understanding of how deuteration influences molecular behavior, complementing experimental findings.

Table 2: Key Molecular Properties Calculable via DFT for Isotope Effect Analysis

Calculated Property Relevance to Isotope Effects and Reactivity
Optimized Molecular Geometry Predicts bond lengths and angles, forming the basis for all other calculations. chemrevlett.com
Vibrational Frequencies Quantifies changes in bond vibrational energy due to isotopic substitution, allowing prediction of kinetic isotope effects.
HOMO-LUMO Energy Gap Relates to the molecule's electronic excitability and chemical reactivity. chemrevlett.com
Molecular Electrostatic Potential (ESP) Identifies electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. chemrevlett.com
Thermodynamic Parameters Calculates properties like enthalpy and Gibbs free energy for reactions involving the deuterated compound.

This table outlines the types of theoretical calculations used to model the behavior of isotopically labeled compounds.

Q & A

What synthetic methodologies are recommended for the preparation of Benzophenone-2,3,4,5,6-d5 in isotopic labeling studies?

Basic Research Focus
this compound is synthesized via isotopic exchange or deuterated precursor routes. A validated approach involves using deuterated aromatic precursors such as bromobenzene-d5 or nitrobenzene-d5. For example, coupling reactions (e.g., Friedel-Crafts acylation) between deuterated benzene derivatives and carbonyl sources under anhydrous conditions yield high isotopic purity (>98 atom% D) . Reaction optimization includes controlling temperature (e.g., 0–6°C for sensitive intermediates) and using catalysts like AlCl6. Post-synthesis purification via recrystallization or column chromatography ensures minimal non-deuterated impurities .

How does deuteration impact the electronic structure and vibrational properties of benzophenone, and what computational methods are optimal for such analyses?

Advanced Research Focus
Deuteration alters the HOMO-LUMO energy gap and vibrational modes due to mass differences and isotopic effects. Density Functional Theory (DFT) studies using B3LYP/6-311G(d,p) basis sets reveal that replacing five hydrogens with deuterium in the aromatic ring reduces vibrational frequencies by ~10–15% in IR spectra, particularly in C-D stretching modes (~2100–2300 cm⁻¹) compared to C-H (~3000 cm⁻¹). The HOMO-LUMO gap of non-deuterated benzophenone (-0.26777 a.u.) slightly shifts in deuterated analogs, affecting photostability and electronic transitions . Computational workflows should include solvent effects (e.g., PCM models) and vibrational frequency scaling factors (0.9613) for accuracy .

What analytical techniques are validated for quantifying this compound in environmental or biological matrices?

Basic Research Focus
Liquid Chromatography-Mass Spectrometry (LC-MS) with deuterium-specific Selected Reaction Monitoring (SRM) is preferred due to isotopic differentiation. For example, a validated LC-MS/MS method uses a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Detection limits range from 0.1–1 ng/mL. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) at 70 eV also distinguishes deuterated fragments (e.g., m/z 187.24 for C6D5COC6H5⁺ vs. 182.21 for non-deuterated) . Cross-validation with Nuclear Magnetic Resonance (NMR) confirms isotopic purity via absence of proton signals in deuterated positions .

What are the implications of deuteration on the photophysical behavior of benzophenone derivatives in biomedical applications such as photodynamic therapy (PDT)?

Advanced Research Focus
Deuteration enhances photostability by reducing non-radiative decay pathways, extending triplet-state lifetimes for improved ROS generation. In PDT, benzophenone-d5 derivatives (e.g., AIE-PSs like OMEPYH) exhibit dual Type I/II mechanisms: Type I involves electron transfer (e.g., superoxide anion formation), while Type II relies on energy transfer (singlet oxygen). Deuteration minimizes H/D exchange in aqueous environments, ensuring mitochondrial targeting via electrostatic interactions (e.g., methylpyridinium groups). In vitro hypoxia models show 20–30% higher ROS quantum yields for deuterated analogs compared to non-deuterated controls .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus
Key protocols include:

  • Containment : Use HEPA-filtered vacuum systems for powder handling to prevent airborne dust (explosive at ≥0.1 mg/m³) .
  • PPE : Nitrile gloves, lab coats, and safety goggles; avoid latex due to permeability .
  • Storage : Keep in sealed containers under inert gas (N2/Ar) at -20°C to prevent isotopic exchange .
  • Disposal : Classify as hazardous waste (S60/S61 codes); incinerate at >1000°C with scrubbers to prevent environmental release .

How can isotopic dilution mass spectrometry (IDMS) be applied to trace this compound in pharmacokinetic studies?

Advanced Research Focus
IDMS using deuterated benzophenone as an internal standard improves quantification accuracy by correcting for matrix effects. For plasma samples, spike with 10 ng/mL benzophenone-d5, extract via solid-phase extraction (C18 cartridges), and analyze via LC-MS/MS. The deuterated standard co-elutes with the analyte, enabling ratio-based quantification (e.g., m/z 187→152 for d5 vs. 182→105 for non-deuterated). Validation parameters include linearity (R² >0.995), precision (CV <15%), and recovery (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzophenone-2,3,4,5,6-d5
Reactant of Route 2
Benzophenone-2,3,4,5,6-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.